Tetraethylammonium benzoate

Beschreibung

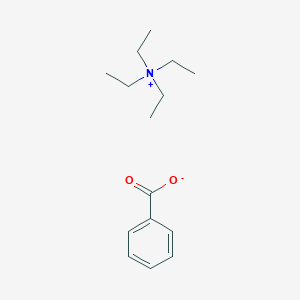

Tetraethylammonium benzoate (TEAB, CAS 16909-22-1) is a quaternary ammonium salt composed of a tetraethylammonium cation and a benzoate anion. It is widely utilized as an initiator in the anionic ring-opening polymerization (AROP) of alkyl malolactonates to synthesize biocompatible poly(malic acid) (PMLA) derivatives for biomedical applications, such as drug delivery systems . TEAB’s commercial availability and efficiency in producing well-defined polymer architectures (e.g., hydrophobic poly(benzyl malate) or amphiphilic block copolymers) make it a cornerstone in polymer chemistry . Structural characterization of TEAB-initiated polymers is typically performed via FTIR and NMR spectroscopy, confirming high conversion rates (e.g., 100% β-lactone band disappearance in FTIR at 1850 cm⁻¹) .

Eigenschaften

IUPAC Name |

tetraethylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIGXMZHITUAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066132 | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-22-1 | |

| Record name | Tetraethylammonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions

-

Solvent : Water or ethanol is typically employed to dissolve both reactants. Ethanol enhances reaction rates due to improved solubility of benzoic acid.

-

Stoichiometry : A 1:1 molar ratio of TEAH to benzoic acid ensures complete neutralization. Excess benzoic acid may necessitate post-reaction filtration.

-

Temperature : Room temperature (20–25°C) suffices, though gentle heating (40–50°C) accelerates the process without compromising yield.

Purification

The crude product is purified via recrystallization from ethanol or acetone. Crystalline this compound exhibits a melting point of 64–67°C.

Metathesis Reaction Between Tetraethylammonium Chloride and Sodium Benzoate

An alternative route involves the metathesis of tetraethylammonium chloride (TEACl) with sodium benzoate in a polar aprotic solvent:

Key Parameters

-

Solvent Selection : Acetonitrile or dimethylformamide (DMF) is preferred due to their high dielectric constants, which facilitate ion dissociation.

-

Reaction Time : Completion typically occurs within 2–4 hours under reflux conditions (80–100°C).

-

Byproduct Removal : Sodium chloride precipitates and is removed via filtration or centrifugation.

Yield Optimization

-

Stoichiometric Precision : A slight excess of sodium benzoate (1.05 equivalents) drives the reaction to completion, achieving yields exceeding 90%.

-

Drying : The product is dried under vacuum (50–60°C) to residual moisture levels below 0.5%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>99%).

Process Design

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times by 30–40% compared to batch systems.

-

Solvent Recovery : Ethanol or acetonitrile is recycled via distillation, minimizing waste.

Crystallization Techniques

-

Anti-Solvent Addition : Water is introduced to ethanolic solutions to induce crystallization, yielding particles with uniform size distribution (10–50 µm).

-

Thermal Stability : this compound decomposes above 200°C, necessitating controlled drying temperatures.

Comparative Analysis of Synthetic Methods

| Parameter | Neutralization Method | Metathesis Method |

|---|---|---|

| Yield | 85–90% | 90–95% |

| Purity | ≥98% | ≥99% |

| Reaction Time | 1–2 hours | 2–4 hours |

| Byproduct Handling | Simple (H₂O) | NaCl filtration |

| Scalability | Moderate | High |

Key Insights

-

The metathesis route offers superior yields and purity, making it ideal for pharmaceutical-grade production.

-

Neutralization is preferred for small-scale synthesis due to its simplicity and minimal equipment requirements.

Structural and Spectroscopic Characterization

Post-synthesis analysis ensures compliance with quality standards:

Fourier-Transform Infrared Spectroscopy (FTIR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O) : δ 1.2 (t, 12H, N–CH₂CH₃), 3.3 (q, 8H, N–CH₂), 7.5 (m, 5H, aromatic).

-

¹³C NMR : δ 13.5 (N–CH₂CH₃), 53.2 (N–CH₂), 128–132 (aromatic carbons), 172.8 (COO⁻).

Challenges and Mitigation Strategies

Hygroscopicity

This compound readily absorbs moisture, necessitating storage in desiccators or under inert gas.

Analyse Chemischer Reaktionen

Types of Reactions: Tetraethylammonium benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoate anion.

Catalytic Reactions: It acts as a bifunctional organocatalyst in reactions such as cyanosilylation of carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures.

Catalytic Reactions: Reactions are often carried out under solvent-free conditions at room temperature with very low catalyst loading.

Major Products:

Substitution Reactions: The major products depend on the specific nucleophile used.

Catalytic Reactions: Products include cyanosilylated carbonyl compounds and other functionalized organic molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tetraethylammonium benzoate (C₁₅H₂₅NO₂) consists of a tetraethylammonium cation and a benzoate anion. Its unique structure allows it to function effectively as a phase-transfer catalyst, facilitating reactions between immiscible phases in organic chemistry. This capability is crucial for enhancing reaction rates and yields in various synthetic processes.

Organic Synthesis

Phase-Transfer Catalyst

this compound is primarily recognized for its role as a phase-transfer catalyst. It enables the transfer of reactants between organic and aqueous phases, which is essential in many organic reactions. For instance, it has been effectively used in the synthesis of esters and other derivatives where reactants are in different phases.

Catalytic Efficiency

Research has demonstrated that this compound can activate substrates through Lewis acid-base interactions due to its structural characteristics. This property enhances its effectiveness in catalyzing reactions under mild conditions, making it a valuable tool in synthetic organic chemistry.

Biological Applications

Modulation of Ion Channels

this compound has shown potential in biological systems, particularly regarding its interaction with ion channels. Studies indicate that it may modulate the activity of potassium channels, which are critical for various physiological processes. This modulation can have implications for developing pharmacological agents targeting ion channel-related disorders .

Pharmacological Research

While tetraethylammonium itself has been used as a research agent to block selective potassium channels, its benzoate form is being investigated for similar applications. The compound's ability to block autonomic ganglia and calcium-activated potassium channels suggests potential therapeutic avenues, although specific clinical applications remain under exploration .

Electrochemical Applications

This compound has been utilized in electrochemical analyses due to its conductive properties. It serves as an electrolyte in various electrochemical cells, enhancing the efficiency of reactions involved in energy storage and conversion processes .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a phase-transfer catalyst | Enhances reaction rates and yields under mild conditions |

| Biological Research | Modulates ion channel activity | Potential therapeutic applications being explored |

| Electrochemical Analysis | Serves as an electrolyte in electrochemical cells | Improves efficiency in energy-related reactions |

Case Study: Catalytic Activity

In a study examining the catalytic efficiency of this compound in cyanosilylation reactions, it was found to catalyze the reaction of carbonyl compounds effectively at low catalyst concentrations (0.15 mol%) under mild conditions. This demonstrates its utility as a bifunctional catalyst capable of facilitating complex organic transformations efficiently .

Wirkmechanismus

The mechanism of action of tetraethylammonium benzoate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of certain neural signals, leading to effects such as vasodilation . The benzoate anion also plays a role in activating reaction components as Lewis basic and Lewis acidic centers .

Vergleich Mit ähnlichen Verbindungen

Tetraethylammonium benzoate is part of a broader family of tetraethylammonium carboxylates. Key structural analogs and their comparative properties are outlined below:

Structural Analogs with Modified Benzoate Anions

Tetraethylammonium 2-(Carbamoyl)benzoate (TEACB)

- Structure : Features a carbamoyl (-CONH₂) group at the ortho position of the benzoate anion.

- Applications: A bifunctional organocatalyst for green synthesis of 4H-pyrans and Hantzsch dihydropyridines under solvent-free ball-milling conditions .

- Performance : Achieves high yields (85–95%) in short reaction times (20–40 min) due to synergistic hydrogen-bonding and electrostatic interactions .

- Advantages : Transition-metal-free, low catalyst loading (2 mol%), and cost-effective .

Tetraethylammonium 2-(N-Hydroxycarbamoyl)benzoate (TEACB-OH)

- Structure : Incorporates an N-hydroxycarbamoyl (-CONHOH) group on the benzoate anion.

- Applications: Efficient catalyst for cyanosilylation of carbonyl compounds (e.g., 95% yield in 10 min at 25°C) .

- Performance: High turnover number (TON = 950) and recyclability without loss of activity .

- Mechanism : Bifunctional activation via hydrogen bonding (N–H···O) and nucleophilic activation by the carboxylate group .

Tetraethylammonium 4-Hydroxybenzoate Monohydrate

- Structure: Contains a hydroxyl group at the para position of the benzoate anion, crystallizing as a monohydrate .

- Physical Properties : Forms a layered structure stabilized by O–H···O hydrogen bonds, influencing solubility and thermal stability .

Cation-Modified Analogs

Tetramethylammonium Benzoate (TMAB, CAS 25255-90-7)

- Structure : Smaller tetramethylammonium cation paired with benzoate.

- Applications : Less commonly used in polymerization but explored in organic synthesis.

- Comparison : Reduced steric bulk compared to TEAB may enhance solubility in polar solvents but lowers thermal stability .

Tetraheptylammonium Bromide

- Structure : Larger tetraheptylammonium cation with bromide counterion.

- Applications : Ionic liquid or phase-transfer catalyst; unrelated to carboxylate chemistry but highlights cation size effects on solubility and reactivity .

Comparative Data Table

Key Findings and Insights

Bifunctionality : TEACB and TEACB-OH outperform TEAB in organic catalysis due to dual activation modes (acid-base or hydrogen-bonding interactions) .

Cation Effects : Larger cations (e.g., tetraethyl vs. tetramethyl) enhance thermal stability but may reduce solubility in aqueous systems .

Green Chemistry : TEACB derivatives enable transition-metal-free, solvent-free syntheses, aligning with sustainable chemistry principles .

Polymerization : TEAB remains unmatched in PMLA synthesis due to its commercial availability and precise control over polymer architecture .

Biologische Aktivität

Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in modulating ion channels and serving as a phase-transfer catalyst. This article delves into the compound's biological mechanisms, pharmacological properties, and applications in research.

Chemical Structure and Properties

This compound consists of a tetraethylammonium cation and a benzoate anion, represented by the chemical formula . Its quaternary ammonium structure imparts unique properties that facilitate its interaction with biological systems and organic reactions.

TEAB primarily targets several key biological components:

- Autonomic Ganglia : TEAB acts as a blocker, influencing neurotransmission by inhibiting signals in autonomic ganglia.

- Calcium- and Voltage-Activated Potassium Channels : It modulates the activity of these channels, which are crucial for various cellular processes.

- Nicotinic Acetylcholine Receptors : By blocking these receptors, TEAB can affect muscle contraction and neurotransmitter release.

These interactions lead to significant physiological effects, including vasodilation due to the inhibition of sympathetic nervous system activity .

Biochemical Pathways

The biochemical pathways affected by TEAB are still under investigation. However, its blocking action on ion channels can influence:

- Vasodilation : Resulting from reduced sympathetic tone.

- Cellular Signaling : Modulation of ion channel activity alters intracellular calcium levels, impacting various signaling pathways.

Cellular Effects

TEAB has been shown to inhibit TRPM7 channel currents in human T lymphocytes, indicating its potential role in immune modulation. This inhibition can affect calcium homeostasis and cellular responses to stimuli.

Case Studies

- Vasodilation Studies : Research has demonstrated that TEAB can induce vasodilation in animal models by blocking autonomic ganglia. This effect has implications for potential therapeutic uses in managing conditions like hypertension.

- Ion Channel Modulation : Studies indicate that TEAB effectively blocks potassium channels involved in cardiac action potentials, suggesting applications in arrhythmia management .

Applications in Research

TEAB is utilized in various scientific applications:

- Catalysis : It serves as a phase-transfer catalyst, facilitating reactions between immiscible phases in organic synthesis. Its ability to activate substrates through Lewis acid-base interactions enhances reaction efficiency.

- Pharmacological Research : Due to its ion channel blocking properties, TEAB is studied for potential therapeutic applications in cardiovascular diseases and other conditions involving dysregulated ion channel activity .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethylammonium chloride | Quaternary Ammonium | Commonly used to block potassium channels |

| Tetraethylammonium bromide | Quaternary Ammonium | Similar uses as a pharmacological agent |

| Benzyltriethylammonium chloride | Quaternary Ammonium | Often used as a phase-transfer catalyst |

| Tetra-n-butylammonium bromide | Quaternary Ammonium | Known for effectiveness in organic synthesis |

Q & A

Q. What are the primary research applications of tetraethylammonium benzoate in polymer chemistry?

TEAB is widely used as an initiator in the anionic ring-opening polymerization (ROP) of α,α,β-trisubstituted β-lactones (e.g., diMeMLABe) to synthesize biodegradable polyesters. Key methodological steps include:

- Bulk polymerization at 37–40°C for 3–7 days .

- Targeting degrees of polymerization (DP) up to 1000, yielding molar masses of 73,000–170,000 g/mol (determined by SEC in THF) .

- Achieving low dispersity (Đ ≈ 1.2–2.2) through rigorous monomer and initiator purification .

Q. How does TEAB influence polymerization kinetics compared to other initiators?

TEAB accelerates polymerization rates by 4–6× compared to tetraethylammonium (TEA) systems. This is attributed to:

- Efficient O-alkyl cleavage initiation without chain-transfer side reactions under mild conditions (40–60°C) .

- Faster propagation rates observed in malolactonate ROP, with near-quantitative conversions achieved in 3–5 days .

- Kinetic monitoring via SEC analysis and ¹H-NMR to track molar mass growth and detect terminal fumarate byproducts .

Advanced Research Questions

Q. What strategies mitigate chain-transfer reactions during TEAB-initiated polymerizations?

Chain transfer to monomer can be minimized by:

- Ultra-high purity monomers : Removal of protic impurities (e.g., water, residual acids) reduces side reactions, enabling molar masses up to 170,000 g/mol .

- Acid quenching : Adding a drop of acid post-polymerization terminates active chain ends, preventing backbiting .

- Inert atmosphere : Glovebox techniques under nitrogen/argon suppress moisture-induced transfer .

Q. How can polymer dispersity (Đ) be systematically optimized in TEAB-mediated ROP?

Dispersity control (Đ = 1.2–1.5) requires:

- Monomer-to-initiator ratios : Targeting DP 1000 with [M]/[I] = 1000:1 reduces termination events .

- Temperature modulation : Lower temperatures (40°C) slow propagation, narrowing Đ .

- Slow monomer addition : Semi-batch protocols improve uniformity in block copolymer synthesis .

Q. What analytical methods validate TEAB’s role in polymer microstructure?

- SEC with PS standards : Measures molar mass (Mn) and Đ in THF .

- ¹H-NMR : Identifies terminal benzoate groups (δ 7.5–8.0 ppm) and quantifies conversion .

- MALDI-TOF MS : Confirms chain-end fidelity and absence of cyclic oligomers .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling TEAB?

TEAB’s neurotoxic potential necessitates:

Q. How does monomer purity impact TEAB-initiated ROP outcomes?

Impurities (e.g., residual solvents, moisture) cause:

- Reduced molar masses : SEC data show Mn drops to <60,000 g/mol with 95% pure monomers .

- Broadened dispersity : Đ increases to >2.0 due to erratic propagation/termination .

Emerging Applications

Q. Can TEAB enable block copolymer synthesis from β-lactones?

Yes, TEAB facilitates sequential ROP of α,α,β-trisubstituted lactones to form:

Q. What mechanistic insights explain TEAB’s efficiency in ROP?

Studies propose:

- Bifunctional activation : The benzoate anion stabilizes transition states via carboxylate coordination .

- Suppressed backbiting : Bulky tetraethylammonium cations sterically hinder intramolecular esterification .

Data Contradictions and Resolution

Q. Why do reported molar masses for TEAB-synthesized polymers vary (73,000–170,000 g/mol)?

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.